Tri-o-tolylbismuth Dichloride

Description

The exact mass of the compound Tri-o-tolylbismuth Dichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tri-o-tolylbismuth Dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tri-o-tolylbismuth Dichloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dichloro-tris(2-methylphenyl)bismuth | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H7.Bi.2ClH/c3*1-7-5-3-2-4-6-7;;;/h3*2-5H,1H3;;2*1H/q;;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWWKAGRZATJDC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[Bi](C2=CC=CC=C2C)(C3=CC=CC=C3C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BiCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70411386 | |

| Record name | Tri-o-tolylbismuth Dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70411386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6729-60-8 | |

| Record name | Tri-o-tolylbismuth Dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70411386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-o-tolylbismuth Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Tri-o-tolylbismuth Dichloride

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive, technically detailed overview of the synthesis and characterization of Tri-o-tolylbismuth Dichloride (C₂₁H₂₁BiCl₂), a pentavalent organobismuth compound. Organobismuth chemistry is a burgeoning field, driven by the low cost, low toxicity, and unique reactivity of bismuth-containing reagents.[1][2] This document outlines a robust, two-step synthetic pathway, beginning with the formation of the trivalent precursor, Tri-o-tolylbismuthine, followed by its oxidative chlorination. We delve into the critical aspects of reaction mechanisms, experimental protocols, and the analytical techniques required for unequivocal structural and purity confirmation. This guide is intended to serve as a practical resource for researchers leveraging organobismuth compounds in catalysis, medicinal chemistry, and materials science.[3]

Introduction: The Significance of Pentavalent Organobismuth Compounds

Organobismuth compounds have garnered significant interest due to their diverse applications in organic synthesis, including C-N, C-O, and C-S bond formation.[1][4][5] While trivalent bismuth compounds (Bi(III)) are more common, pentavalent organobismuth (Bi(V)) species like Tri-o-tolylbismuth Dichloride exhibit distinct reactivity.[6] The Bi(V) center is more electrophilic, and the axial ligands are often labile, making these compounds effective reagents for various chemical transformations.[6]

Tri-o-tolylbismuth Dichloride, specifically, incorporates sterically demanding ortho-tolyl groups. This steric hindrance can influence the compound's stability, solubility, and reactivity profile. Understanding its synthesis and properties is crucial for designing new catalytic systems or therapeutic agents.[3] The general structure involves a central bismuth atom bonded to three o-tolyl groups in the equatorial positions and two chlorine atoms in the axial positions, typically adopting a distorted trigonal-bipyramidal geometry.[7]

Synthetic Strategy and Mechanism

The most reliable and common method for synthesizing triarylbismuth dichlorides is a two-step process.[8] This approach ensures high yields and purity by first creating the stable trivalent triarylbismuthine precursor, which is then oxidized to the desired pentavalent state.

Step 1: Synthesis of Tri-o-tolylbismuthine (Bi(III) Precursor) The formation of the Bi-C bond is typically achieved via a Grignard reaction.[9][10] This involves the reaction of an aryl magnesium halide with a bismuth trihalide, such as bismuth(III) chloride (BiCl₃).

Reaction:3 (o-CH₃C₆H₄)MgBr + BiCl₃ → (o-CH₃C₆H₄)₃Bi + 3 MgBrCl

Step 2: Oxidative Chlorination to Tri-o-tolylbismuth Dichloride (Bi(V) Product) The trivalent Tri-o-tolylbismuthine is subsequently oxidized to the pentavalent dichloride. This is an oxidative addition reaction where the lone pair on the bismuth atom attacks a chlorinating agent.[8][11] Sulfuryl chloride (SO₂Cl₂) is a particularly effective and controllable reagent for this transformation.[8]

Reaction:(o-CH₃C₆H₄)₃Bi + SO₂Cl₂ → (o-CH₃C₆H₄)₃BiCl₂ + SO₂

The overall synthetic workflow is depicted in the diagram below.

Caption: Synthetic workflow for Tri-o-tolylbismuth Dichloride.

Detailed Experimental Protocols

Safety Precaution: Organobismuth compounds and their precursors should be handled with care in a well-ventilated fume hood.[12][13] Grignard reagents are moisture-sensitive and pyrophoric. Sulfuryl chloride is corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[14][15]

Protocol 3.1: Synthesis of Tri-o-tolylbismuthine

This procedure is adapted from general methods for preparing triarylbismuthines.[9][10]

-

Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. All glassware must be oven-dried and assembled under an inert atmosphere (e.g., argon or nitrogen).[16]

-

Grignard Reagent Formation: Place magnesium turnings (3.0 g, 125 mmol) in the flask. Add a solution of 2-bromotoluene (17.1 g, 100 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) to the dropping funnel. Add a small portion of the 2-bromotoluene solution to the magnesium and, if necessary, gently warm the flask to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with BiCl₃: Cool the Grignard solution to 0 °C in an ice bath. In a separate flask, prepare a suspension of bismuth(III) chloride (9.45 g, 30 mmol) in 50 mL of anhydrous THF. Slowly add the BiCl₃ suspension to the Grignard reagent via cannula or dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.

-

Work-up and Isolation: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly pouring it into a stirred solution of saturated aqueous ammonium chloride (200 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL).[5] Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting solid, Tri-o-tolylbismuthine, can be purified by recrystallization from ethanol or isopropanol to yield a white crystalline solid.[17]

Protocol 3.2: Synthesis of Tri-o-tolylbismuth Dichloride

This protocol is based on the oxidative chlorination of triarylbismuthines.[8][11]

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve the purified Tri-o-tolylbismuthine (4.82 g, 10 mmol) in 100 mL of a suitable solvent like dichloromethane (DCM) or hexane. Cool the solution to 0 °C in an ice bath.

-

Chlorination: Slowly add a solution of sulfuryl chloride (1.35 g, 10 mmol, 1.0 equivalent) in 20 mL of the same solvent dropwise over 20 minutes. A white precipitate of the product will begin to form immediately.

-

Isolation and Purification: After complete addition, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour. The product, Tri-o-tolylbismuth Dichloride, typically precipitates out of non-polar solvents like hexane. Collect the white solid by vacuum filtration, wash it with a small amount of cold hexane, and dry it under vacuum.[10] The product is often obtained in high purity, but can be further purified by recrystallization if necessary.[3]

Characterization and Data Analysis

Unequivocal characterization requires a combination of spectroscopic and analytical methods to confirm the structure and assess purity.

Caption: Analytical techniques for characterizing the final product.

Spectroscopic Data

The following table summarizes the expected analytical data for Tri-o-tolylbismuth Dichloride.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~ 7.0-8.0 ppm (m, aromatic protons), ~ 2.5 ppm (s, methyl protons).[18][19] |

| ¹³C NMR | Chemical Shift (δ) | ~ 125-150 ppm (aromatic carbons), ~ 20-25 ppm (methyl carbon).[18] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~ 3050 (Aromatic C-H), ~ 2950 (Aliphatic C-H), ~ 450 (Bi-C stretch), ~ 250-300 (Bi-Cl stretch).[20] |

| Mass Spectrometry | m/z | Isotopic cluster corresponding to [M-Cl]⁺. Bismuth is monoisotopic (²⁰⁹Bi). |

Expert Insights: In the ¹H NMR spectrum, the aromatic protons may exhibit complex splitting patterns due to steric hindrance restricting the rotation of the tolyl groups. The number of signals in the ¹³C NMR spectrum can confirm the symmetry of the molecule. In IR spectroscopy, the low-frequency region is critical for observing the characteristic vibrations of the heavy bismuth-carbon and bismuth-chlorine bonds.

Structural Analysis

X-ray Crystallography: The definitive method for structural elucidation is single-crystal X-ray diffraction. For analogous triarylbismuth dihalides, the geometry around the bismuth center is typically a distorted trigonal bipyramid (TBP).[7] The three aryl groups occupy the equatorial positions, and the two chloride atoms reside in the axial positions. The C-Bi-C angles in the equatorial plane are expected to be close to 120°, while the axial Cl-Bi-Cl angle should be near 180°.[7]

Applications and Future Outlook

Tri-o-tolylbismuth Dichloride and related Bi(V) compounds are valuable reagents and catalysts in organic synthesis.[3][6] Their applications include:

-

Arylation Reagents: As a source of aryl groups in cross-coupling reactions.[21]

-

Catalysis: Acting as catalysts in various organic transformations.[1]

-

Medicinal Chemistry: Investigated for potential biological activity, including anticancer properties.[3]

-

Materials Science: Used as precursors for advanced materials and coatings.[3]

The continued exploration of functionalized triarylbismuth dichlorides offers promising avenues for developing novel, efficient, and environmentally benign chemical processes.

References

- Synthesis and Characterization of Mono- and Bimetallic Organobismuth(V) Compounds. (n.d.). Google Vertex AI Search.

-

Luan, J., Zhang, L., & Hu, Z. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 16(5), 4191-4230. [Link]

-

Goel, R. G., & Prasad, H. S. (1972). Organobismuth(V) compounds. Part VII. Preparation, characterization, and vibrational spectra of four- and five-co-ordinate tetraphenylbismuth(V) derivatives. Journal of the Chemical Society, Dalton Transactions, (15), 1629-1632. [Link]

-

Matano, Y., Miyamatsu, T., & Suzuki, H. (2005). Chlorination of p-substituted triarylpnictogens by sulfuryl chloride: Difference in the reactivity and spectroscopic characteristics between bismuth and antimony. Journal of Organometallic Chemistry, 690(23), 5164-5169. [Link]

-

ESPI Metals. (n.d.). Bismuth Safety Data Sheet. Retrieved January 11, 2026, from [Link]

-

Cornella, J., & Martin, R. (2021). Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. Journal of the American Chemical Society, 143(50), 21251-21262. [Link]

-

Luan, J., Zhang, L., & Hu, Z. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. ResearchGate. [Link]

-

Goel, R. G., & Prasad, H. S. (1972). Organobismuth compounds. VI. Preparation and characterization of cationic complexes of triphenylbismuth(V) derivatives. Inorganic Chemistry, 11(9), 2141-2145. [Link]

-

Nie, M., et al. (2024). Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides. RSC Advances, 14(2), 1014-1019. [Link]

-

Nie, M., et al. (2024). Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides. PubMed Central. [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Bismuth. Retrieved January 11, 2026, from [Link]

-

Wasim, M. (2015). Development of copper-catalyzed arylation reactions using triarylbismuth reagents. Archipel UQAM. [Link]

-

Singh, A., & Srivastava, P. (2018). Synthesis Reaction and Characterization of Sterically Hindered Tricyclohexyl Bismuth Dicarboxylates. International Journal of Research and Analytical Reviews, 5(3), 635-641. [Link]

-

Gagnon, A., et al. (2017). Triarylbismuth scope in the copper diacetate-promoted O-arylation of... ResearchGate. [Link]

-

Research Core Facilities. (n.d.). SAFETY DATA SHEET Bismuth (pieces). Retrieved January 11, 2026, from [Link]

-

Skyspring Nanomaterials, Inc. (2016). Safety Data Sheet: Bismuth. Retrieved January 11, 2026, from [Link]

-

PubChemLite. (n.d.). Tri-o-tolylbismuth dichloride (C21H21BiCl2). Retrieved January 11, 2026, from [Link]

-

Weigand, J. J., et al. (2024). Synthesis and characterization of chlorotriarylbismuthonium salts. Chemical Communications. [Link]

-

Organic Syntheses. (n.d.). An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask.... Retrieved January 11, 2026, from [Link]

-

Sharutin, V. V., et al. (2021). Structure of tri(para-tolyl)bismuth dicarboxylates... ResearchGate. [Link]

-

Matano, Y. (2012). Pentavalent organobismuth reagents in organic synthesis: alkylation, alcohol oxidation and cationic photopolymerization. Topics in Current Chemistry, 311, 19-44. [Link]

-

National Center for Biotechnology Information. (n.d.). Tri-o-tolylbismuthine. PubChem. Retrieved January 11, 2026, from [Link]

-

Cornella, J., & Martin, R. (2023). Oxidative Addition of Aryl Electrophiles into a Red-Light-Active Bismuthinidene. Journal of the American Chemical Society. [Link]

-

Gagnon, A., et al. (2016). Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. The Journal of Organic Chemistry, 81(13), 5401-5416. [Link]

-

Reich, H. J. (2020). NMR Spectroscopy. Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

-

Reich, H. J. (2020). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

-

Zhang, G., & Chen, Z. (2006). Preparation of tri-m-tolyl phosphate by alkalic method. ResearchGate. [Link]

-

Legler, G., & Stütz, A. E. (1995). Total Synthesis of 3-O-Benzyl-1,3,5-tri-epi-calystegine B2 from L-Sorbose. ResearchGate. [Link]

Sources

- 1. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentavalent organobismuth reagents in organic synthesis: alkylation, alcohol oxidation and cationic photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of chlorotriarylbismuthonium salts - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03364G [pubs.rsc.org]

- 9. archipel.uqam.ca [archipel.uqam.ca]

- 10. ijrar.org [ijrar.org]

- 11. researchgate.net [researchgate.net]

- 12. Bismuth - ESPI Metals [espimetals.com]

- 13. ssnano.com [ssnano.com]

- 14. carlroth.com [carlroth.com]

- 15. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Tri-o-tolylbismuthine | C21H21Bi | CID 10972889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 20. Organobismuth(V) compounds. Part VII. Preparation, characterization, and vibrational spectra of four- and five-co-ordinate tetraphenylbismuth(V) derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preparation of Tris(2-methylphenyl)bismuth Dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of tris(2-methylphenyl)bismuth dichloride, a pentavalent organobismuth compound with significant potential in organic synthesis and medicinal chemistry.[1][2] This document delves into the mechanistic underpinnings of the synthetic route, offers detailed, field-proven experimental protocols, and outlines robust analytical methods for structural verification and purity assessment. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating systems. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of novel organometallic reagents.

Introduction: The Significance of Pentavalent Organobismuth Compounds

Organobismuth compounds, containing a carbon-bismuth bond, have garnered considerable attention due to their unique reactivity, low toxicity, and the relative abundance of bismuth.[1][3][4] While trivalent organobismuthines (R₃Bi) have been widely explored, their pentavalent counterparts, particularly triarylbismuth(V) dichlorides (Ar₃BiCl₂), represent a class of powerful oxidizing and arylating agents.[5][6] The Bi(V) oxidation state imparts a strong oxidizing nature, while the labile Bi-C bond facilitates aryl group transfer.[7]

Tris(2-methylphenyl)bismuth dichloride, also known as tri-o-tolylbismuth dichloride, is a noteworthy example within this class.[2][8] The presence of the ortho-methyl groups on the phenyl rings introduces steric hindrance that can influence the compound's reactivity and selectivity in various chemical transformations. This makes it a valuable tool for fine-tuning synthetic outcomes. This guide will provide a detailed roadmap for the reliable preparation of this versatile reagent.

Synthetic Strategy: A Two-Step Approach

The preparation of tris(2-methylphenyl)bismuth dichloride is most effectively achieved through a two-step synthetic sequence:

-

Synthesis of the Trivalent Precursor: Preparation of tris(2-methylphenyl)bismuthine from bismuth(III) chloride and a suitable organometallic nucleophile.

-

Oxidative Addition: Oxidation of the trivalent bismuthine to the pentavalent dichloride using a chlorinating agent.[5]

This approach allows for the isolation and purification of the trivalent intermediate, ensuring a clean conversion to the final pentavalent product.

Step 1: Synthesis of Tris(2-methylphenyl)bismuthine

The formation of the carbon-bismuth bond is typically accomplished via the reaction of bismuth(III) chloride with an organolithium or Grignard reagent.[5] The Grignard route is often preferred for its operational simplicity and scalability.

Reaction Scheme:

BiCl₃ + 3 (2-CH₃C₆H₄)MgBr → (2-CH₃C₆H₄)₃Bi + 3 MgBrCl

Causality of Experimental Choices:

-

Grignard Reagent: 2-Methylphenylmagnesium bromide is chosen as the nucleophile to introduce the 2-methylphenyl (o-tolyl) groups. The Grignard reagent is prepared in situ from 2-bromotoluene and magnesium turnings.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is the solvent of choice. These ethers are crucial for stabilizing the Grignard reagent and facilitating the reaction with the bismuth salt.

-

Reaction Conditions: The reaction is highly sensitive to moisture and atmospheric oxygen. Therefore, all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The addition of bismuth trichloride is performed at a low temperature (typically 0 °C) to control the exothermicity of the reaction.

Detailed Experimental Protocols

Preparation of Tris(2-methylphenyl)bismuthine

Materials and Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Reflux condenser and dropping funnel, oven-dried

-

Magnetic stirrer and heating mantle

-

Schlenk line or inert gas (N₂ or Ar) supply

-

Syringes and needles

-

Bismuth(III) chloride (BiCl₃)

-

2-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

Caption: Workflow for the synthesis of tris(2-methylphenyl)bismuthine.

Step-by-Step Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings (3.0 equivalents) in an oven-dried three-necked flask under an inert atmosphere.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-bromotoluene (3.0 equivalents) in anhydrous diethyl ether via a dropping funnel. The reaction is initiated by gentle heating. Maintain a gentle reflux until all the magnesium has reacted.[9]

-

-

Reaction with Bismuth Trichloride:

-

In a separate flask, prepare a suspension of bismuth(III) chloride (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add the bismuth trichloride suspension to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.[10][11]

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent system, such as diethyl ether/hexane, to yield pure tris(2-methylphenyl)bismuthine as a white crystalline solid.

-

Preparation of Tris(2-methylphenyl)bismuth Dichloride

Materials and Equipment:

-

Schlenk flask

-

Magnetic stirrer

-

Syringes and needles

-

Tris(2-methylphenyl)bismuthine

-

Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)

-

Anhydrous dichloromethane (CH₂Cl₂) or chloroform (CHCl₃)

-

Anhydrous hexane

Reaction Scheme:

(2-CH₃C₆H₄)₃Bi + Cl₂ → (2-CH₃C₆H₄)₃BiCl₂

or

(2-CH₃C₆H₄)₃Bi + SO₂Cl₂ → (2-CH₃C₆H₄)₃BiCl₂ + SO₂

Workflow Diagram:

Caption: Workflow for the synthesis of tris(2-methylphenyl)bismuth dichloride.

Step-by-Step Procedure:

-

Oxidative Addition Reaction:

-

Dissolve the purified tris(2-methylphenyl)bismuthine (1.0 equivalent) in anhydrous dichloromethane in a Schlenk flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise with stirring.[5] The use of sulfuryl chloride is often more convenient and controllable than using chlorine gas.

-

After the addition is complete, allow the reaction to stir at 0 °C for a short period, then warm to room temperature.

-

-

Isolation of the Product:

-

The product, being less soluble than the starting material, may precipitate from the reaction mixture.

-

Add anhydrous hexane to the reaction mixture to induce further precipitation of the product.

-

Collect the white solid by filtration under an inert atmosphere.

-

Wash the solid with cold hexane to remove any unreacted starting material and byproducts.

-

Dry the product under vacuum to obtain pure tris(2-methylphenyl)bismuth dichloride.

-

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Analytical Technique | Parameter | Expected Outcome for Tris(2-methylphenyl)bismuth Dichloride |

| Appearance | Physical State | White to light yellow crystalline solid.[2] |

| Melting Point | Thermal property | A sharp melting point indicates high purity. |

| ¹H NMR Spectroscopy | Chemical Shifts & Integration | Aromatic protons and methyl protons with appropriate chemical shifts and integration ratios. |

| ¹³C NMR Spectroscopy | Chemical Shifts | Signals corresponding to the aromatic and methyl carbons. |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | Characteristic peaks for C-H and C=C stretching of the aromatic rings, and the Bi-Cl bond. |

| Elemental Analysis | %C, %H | Experimental values should be within ±0.4% of the calculated values for C₂₁H₂₁BiCl₂. |

| Mass Spectrometry | Molecular Ion Peak | Observation of the molecular ion peak or characteristic fragmentation pattern. |

Molecular Formula: C₂₁H₂₁BiCl₂[2][12] Molecular Weight: 553.28 g/mol [2][12]

Safety and Handling

General Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

-

Bismuth(III) chloride: Corrosive and hygroscopic.[13][14] Handle in a glove box or under an inert atmosphere.

-

2-Bromotoluene: Irritant. Avoid inhalation and skin contact.

-

Magnesium turnings: Flammable solid.[15]

-

Diethyl ether and THF: Highly flammable and volatile.

-

Sulfuryl chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme caution.

-

Organobismuth compounds: While generally considered to have low toxicity compared to other organometallics, they should be handled with care.[4] Avoid inhalation of dust and skin contact.

Waste Disposal:

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.

Potential Applications

Tris(2-methylphenyl)bismuth dichloride and related pentavalent organobismuth compounds are valuable reagents in a variety of organic transformations, including:

-

Oxidations: As potent oxidizing agents for alcohols and other functional groups.[5]

-

Arylations: For the arylation of a wide range of nucleophiles, including amines, phenols, and carbonyl compounds.[6][7]

-

Catalysis: As catalysts or pre-catalysts in cross-coupling reactions.[16]

-

Medicinal Chemistry: Investigated for their potential biological activities.[2]

Conclusion

The successful preparation of tris(2-methylphenyl)bismuth dichloride hinges on the careful execution of a two-step synthetic sequence under anhydrous and inert conditions. This guide has provided a detailed, step-by-step protocol, emphasizing the rationale behind each experimental choice to ensure a reproducible and high-yielding synthesis. The robust characterization methods outlined will enable researchers to confidently verify the structure and purity of this versatile pentavalent organobismuth reagent, paving the way for its application in innovative synthetic methodologies and drug discovery programs.

References

- Gagnon, A., Dansereau, J., & Le Roch, A. (n.d.). Organobismuth Reagents: Synthesis, Properties and Applications in Organic Synthesis.

- Organobismuth chemistry. (n.d.). Wikipedia.

- Organobismuth Reagents: Synthesis, Properties and Applications in Organic Synthesis. (n.d.).

- Synthesis and Applications of Organobismuth(III) Complexes: Novel Materials and Catalysts. (n.d.).

- Gagnon, A. (n.d.). Organobismuth Reagents: Synthesis, Properties and Applications in Organic Synthesis.

- Synthesis and Characterization of Mono- and Bimetallic Organobismuth(V) Compounds. (n.d.).

- Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. (n.d.). PubMed Central.

- Organobismuth(V) compounds. Part VII. Preparation, characterization, and vibrational spectra of four- and five-co-ordinate tetraphenylbismuth(V) derivatives. (n.d.). Journal of the Chemical Society, Dalton Transactions.

- Oxidative Addition of Aryl Electrophiles into a Red-Light-Active Bismuthinidene. (2023, August 21).

- Luan, J., Zhang, L., & Hu, Z. (n.d.). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. ResearchGate.

- Beaumont, R. E., Goel, R. G., & Prasad, H. S. (n.d.). Organobismuth compounds. VI. Preparation and characterization of cationic complexes of triphenylbismuth(V) derivatives. Inorganic Chemistry - ACS Publications.

- Triarylbismuthines used in this study. (n.d.). ResearchGate.

- Oxidative Addition of Aryl Electrophiles into a Red-Light-Active Bismuthinidene. (2023, August 21). Journal of the American Chemical Society.

- Synthesis of NHC‐ and CDC‐ supported phenylbismuth dichloride. (n.d.). ResearchGate.

- Tri-o-tolylbismuth dichloride. (n.d.). Chem-Impex.

- Oxidative additions into bismuth(I). (n.d.). ResearchGate.

- Tri-o-tolylbismuth Dichloride. (n.d.). Tokyo Chemical Industry Co., Ltd. (JP).

- Tris(2-methylphenyl)bismuth Dichloride. (n.d.). PubChem.

- Bismuth - SAFETY DATA SHEET. (2008, June 23).

- SAFETY DATA SHEET. (2025, October 7). Sigma-Aldrich.

- Oxidative addition. (n.d.). Wikipedia.

- Safety Data Sheet: Bismuth. (2025, March 31). Carl ROTH.

- SAFETY DATA SHEET. (2025, October 28). Thermo Fisher Scientific.

- Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. (2021, August 6). Journal of the American Chemical Society.

- Dichlorure de tri-o-tolylbismuth. (n.d.). Chem-Impex.

- Tri-o-tolylbismuth Dichloride. (n.d.). LabSolutions | Lab Chemicals & Equipment.

- The preparation and reactivity of arylbismuth(III) dicarboxylates and diarylbismuth(III) carboxylates. (n.d.). ResearchGate.

- Triphenylbismuth synthesis. (n.d.). chemicalbook.

- An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask.... (n.d.). Organic Syntheses Procedure.

- Industrial preparation method of triphenyl bismuth series compound. (n.d.). Google Patents.

- Triphenylbismuth Synthesis. (2021, March 15). YouTube.

- Willey, G. R., Collins, H., & Drew, M. G. B. (n.d.). Halide-transfer reactions involving bismuth(III) chloride.

- Bismuth chloride. (n.d.). Wikipedia.

- Nickel-Catalyzed Reductive Cross-Coupling of Chlorobismuths with Aryl Halides. (2025, October 18).

- Bismuth (III) Chloride Catalyzed Multicomponent Synthesis of Substituted Hexahydroimidazo[1, 2- a ]Pyridines. (2025, August 9). ResearchGate.

- Tris(4-methylphenyl)bismuthine. (n.d.). PubChem.

- Triphenylbismuthine. (n.d.). Wikipedia.

- Bismuth trichloride 7787-60-2 wiki. (n.d.). Guidechem.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 4. researchgate.net [researchgate.net]

- 5. Organobismuth chemistry - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tri-o-tolylbismuth Dichloride | 6729-60-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Triphenylbismuth synthesis - chemicalbook [chemicalbook.com]

- 11. CN101020694A - Industrial preparation method of triphenyl bismuth series compound - Google Patents [patents.google.com]

- 12. Tris(2-methylphenyl)bismuth Dichloride | C21H21BiCl2 | CID 53384617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Bismuth chloride - Wikipedia [en.wikipedia.org]

- 14. Page loading... [wap.guidechem.com]

- 15. fishersci.com [fishersci.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Tri-o-tolylbismuth Dichloride: Synthesis, Properties, and Applications in Modern Organic Chemistry

Executive Summary

This technical guide provides an in-depth overview of Tri-o-tolylbismuth Dichloride (CAS No. 6729-60-8), a pentavalent organobismuth compound increasingly recognized for its utility in synthetic and medicinal chemistry. Bismuth's status as a relatively non-toxic heavy metal makes its compounds attractive alternatives to more hazardous reagents.[1] Tri-o-tolylbismuth Dichloride stands out as a stable, crystalline solid that serves as a highly efficient and chemoselective oxidizing agent for alcohols. This document details its physicochemical properties, provides validated protocols for its synthesis, and explores the mechanistic underpinnings of its reactivity. Emphasis is placed on its primary application in the base-mediated oxidation of primary and secondary alcohols to their corresponding carbonyl compounds, a transformation critical to numerous synthetic pathways.

Introduction: The Rise of Organobismuth(V) Reagents

Organobismuth chemistry has garnered significant interest due to the unique properties of bismuth, including its low cost, low toxicity, and distinct reactivity compared to other heavy metals.[1] While trivalent Bi(III) compounds have been extensively studied, the development of stable and versatile pentavalent Bi(V) reagents has opened new avenues in organic synthesis. These Bi(V) species, including triarylbismuth dichlorides, function as effective oxidants and arylating agents. The reactivity of these compounds is rooted in the facile Bi(V) to Bi(III) reduction, which drives key transformations. Tri-o-tolylbismuth Dichloride, in particular, has been developed as a robust reagent that combines high reactivity with operational simplicity and stability at room temperature.

Physicochemical and Structural Properties

Tri-o-tolylbismuth Dichloride is a white to light-yellow crystalline solid.[1] Its key identifiers and properties are summarized in the table below. The steric bulk provided by the ortho-methyl groups on the aryl rings is believed to enhance the compound's stability and modulate its reactivity. The bismuth atom in related triarylbismuth dihalides typically adopts a distorted trigonal-bipyramidal geometry, with the aryl groups in the equatorial positions and the more electronegative chloride ligands in the axial positions.

| Property | Value | Source(s) |

| CAS Number | 6729-60-8 | [1] |

| Synonyms | Dichloro(tri-o-tolyl)bismuth, Tris(2-methylphenyl)bismuth Dichloride | [1] |

| Molecular Formula | C₂₁H₂₁BiCl₂ | [1] |

| Molecular Weight | 553.28 g/mol | [1] |

| Appearance | White to light-yellow crystalline powder | [1] |

| Melting Point | Data not available in published literature | |

| Solubility | Moisture sensitive; Soluble in common organic solvents (e.g., THF, CH₂Cl₂). Insoluble in water. | Inferred from reaction conditions |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [1] |

Synthesis and Safe Handling

Synthesis Protocol

The synthesis of Tri-o-tolylbismuth Dichloride is typically achieved via a two-step process starting from bismuth(III) chloride. The first step involves the formation of the trivalent precursor, Tri-o-tolylbismuth, followed by oxidative chlorination to yield the final pentavalent product. This method is analogous to established procedures for a variety of sterically hindered triarylbismuth dichlorides.

Step 1: Synthesis of Tri-o-tolylbismuth (Bi(III) Precursor)

-

Grignard Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (3.3 eq). Cover with anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 2-bromotoluene (3.1 eq) in anhydrous THF via the dropping funnel to initiate the formation of o-tolylmagnesium bromide. Maintain a gentle reflux during the addition.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Bismuth Chloride: Cool the Grignard solution to 0°C in an ice bath. In a separate flame-dried flask, prepare a slurry of bismuth(III) chloride (BiCl₃, 1.0 eq) in anhydrous THF.

-

Slowly add the BiCl₃ slurry to the cooled Grignard reagent with vigorous stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product into diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Tri-o-tolylbismuth. This product can be purified by recrystallization.

Step 2: Oxidative Chlorination to Tri-o-tolylbismuth Dichloride

-

Chlorination: Dissolve the crude Tri-o-tolylbismuth (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask and cool to 0°C.

-

Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.0 eq) in CH₂Cl₂ dropwise with stirring. Caution: SO₂Cl₂ is corrosive and reacts violently with water.

-

After the addition is complete, stir the reaction at 0°C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Isolation: The product, Tri-o-tolylbismuth Dichloride, will often precipitate from the solution. The solid can be collected by filtration, washed with cold hexanes, and dried under vacuum.

Caption: Synthetic pathway for Tri-o-tolylbismuth Dichloride.

Safety and Handling

Tri-o-tolylbismuth Dichloride should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Causes skin irritation and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid inhalation of dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling. The compound is moisture-sensitive and should be stored under a dry, inert atmosphere.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

Key Application: Selective Oxidation of Alcohols

The premier application of Tri-o-tolylbismuth Dichloride is the mild and efficient oxidation of alcohols to aldehydes and ketones. This transformation, pioneered by Matano and Nomura, utilizes a binary system of the bismuth reagent and a non-nucleophilic base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2][3] The system is highly effective for a wide range of primary and secondary alcohols, demonstrating remarkable chemoselectivity and affording high yields under mild conditions.[3]

Mechanistic Rationale

The reaction proceeds via a Bi(V)/Bi(III) redox cycle. The base (DBU) is proposed to deprotonate the alcohol, which then attacks the electrophilic Bi(V) center, displacing a chloride ion to form a bismuth alkoxide intermediate. This intermediate subsequently undergoes a concerted, E2-like elimination. The DBU-hydrochloride byproduct facilitates the removal of the α-proton from the carbon bearing the oxygen, leading to the formation of the carbonyl C=O double bond and the release of the reduced Tri-o-tolylbismuth (a Bi(III) species). The steric hindrance from the ortho-methyl groups is crucial for promoting this reductive elimination pathway.

Caption: Proposed mechanism for alcohol oxidation by (o-Tol)₃BiCl₂/DBU.

General Experimental Protocol for Alcohol Oxidation

The following is a representative protocol based on the work of Matano et al.[2][3]

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Tri-o-tolylbismuth Dichloride (1.1 eq).

-

Reagent Addition: Add the alcohol substrate (1.0 eq) followed by the solvent (e.g., anhydrous THF or toluene).

-

Initiation: Cool the mixture to 0°C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times typically range from 1 to 12 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and wash with 1M HCl to remove DBU. Sequentially wash with saturated aqueous NaHCO₃ and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Caption: Experimental workflow for alcohol oxidation.

Performance and Substrate Scope

This oxidation system exhibits broad applicability. Primary benzylic and aliphatic alcohols are cleanly oxidized to their corresponding aldehydes with minimal over-oxidation to carboxylic acids. Secondary alcohols are efficiently converted to ketones. The reaction shows high chemoselectivity, tolerating various functional groups that might be sensitive to other oxidizing agents. For instance, allylic alcohols can be oxidized without isomerization or epoxidation of the double bond. The introduction of electron-withdrawing groups on the aryl rings of the bismuth reagent can further enhance the rate of oxidation.[3]

Other Applications in Research

Beyond its role as an oxidant, Tri-o-tolylbismuth Dichloride is a valuable compound in organometallic and medicinal chemistry research.

-

Precursor in Organometallic Chemistry: It serves as a stable Bi(V) starting material for the synthesis of other pentavalent organobismuth compounds, such as bismuthonium salts and ylides, by substitution of the chloride ligands.[1]

-

Medicinal Chemistry: Bismuth compounds, in general, are being investigated for their therapeutic potential, including anticancer and antimicrobial properties. Organobismuth compounds like Tri-o-tolylbismuth Dichloride are explored as scaffolds for developing novel therapeutic agents, leveraging their stability and relatively low toxicity.[1]

Conclusion

Tri-o-tolylbismuth Dichloride is a powerful and practical reagent for modern organic synthesis. Its stability, ease of handling, and capacity for mild, selective oxidation of alcohols make it a superior alternative to many traditional heavy-metal oxidants. The underlying principles of its reactivity, governed by the Bi(V)/Bi(III) redox couple and modulated by steric and electronic effects, provide a foundation for the future design of even more sophisticated organobismuth reagents. As the demand for greener and more efficient chemical processes grows, the utility of well-defined, low-toxicity reagents like Tri-o-tolylbismuth Dichloride is poised to expand significantly in both academic and industrial research.

References

-

Matano, Y., & Nomura, H. (2002). Facile oxidation of alcohols to carbonyl compounds using a tris(2-methylphenyl)bismuth dichloride-DBU binary system. Angewandte Chemie International Edition, 41(16), 3028-3031. [Link]

-

Matano, Y. (2003). Synthesis of Hypervalent Organobismuth-oxo Complexes and Application to Oxidation. KAKENHI Grant-in-Aid for Scientific Research (C). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Facile oxidation of alcohols to carbonyl compounds using a tris(2-methylphenyl)bismuth dichloride-DBU binary system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KAKEN — Research Projects | Synthesis of Hypervalent Organobismuth-oxo Complexes and Application to Oxidation (KAKENHI-PROJECT-14540494) [kaken.nii.ac.jp]

An In-depth Technical Guide to Dichloro(tri-o-tolyl)bismuth: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloro(tri-o-tolyl)bismuth, a pentavalent organobismuth compound, stands as a significant reagent and precursor in contemporary chemical research. Characterized by a central bismuth atom bonded to three o-tolyl groups and two chlorine atoms, this compound exhibits a unique combination of stability and reactivity that has garnered interest across various scientific disciplines. Its applications span from organic synthesis and catalysis to the burgeoning field of medicinal chemistry, where organobismuth compounds are explored for their therapeutic potential.[1] This guide provides a comprehensive overview of dichloro(tri-o-tolyl)bismuth, detailing its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on the underlying chemical principles and experimental methodologies.

Molecular Structure and Formula

The chemical formula for dichloro(tri-o-tolyl)bismuth is C₂₁H₂₁BiCl₂ .[1][2] Also known by its synonyms, tri-o-tolylbismuth dichloride and tris(2-methylphenyl)bismuth dichloride, this compound possesses a well-defined molecular architecture that is central to its chemical behavior.

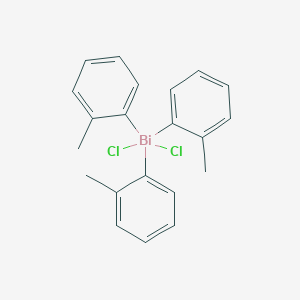

Molecular Geometry

The molecular geometry of dichloro(tri-o-tolyl)bismuth is predicted to be a trigonal bipyramidal structure. In this arrangement, the three bulky o-tolyl groups occupy the equatorial positions to minimize steric hindrance, while the two smaller chlorine atoms are situated in the axial positions. This spatial arrangement is a common feature for pentavalent triarylbismuth dihalides and has been confirmed for analogous structures through X-ray crystallography.[3][4] The trigonal bipyramidal geometry is crucial in dictating the compound's reactivity, particularly in reactions involving ligand exchange or reductive elimination.

Diagram: Molecular Structure of Dichloro(tri-o-tolyl)bismuth

Caption: A 2D representation of the trigonal bipyramidal structure of dichloro(tri-o-tolyl)bismuth.

Physicochemical Properties

A summary of the key physicochemical properties of dichloro(tri-o-tolyl)bismuth is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁BiCl₂ | [1][2] |

| Molecular Weight | 553.28 g/mol | [1][5] |

| Appearance | White to light yellow crystalline powder | [1][6] |

| CAS Number | 6729-60-8 | [1][6] |

| Purity | ≥ 97% | [1] |

| Storage Conditions | 2-8 °C, under inert atmosphere | [1][6] |

Synthesis of Dichloro(tri-o-tolyl)bismuth

The synthesis of dichloro(tri-o-tolyl)bismuth typically involves the oxidative chlorination of the corresponding trivalent organobismuth precursor, tri-o-tolylbismuthine. While a detailed, step-by-step protocol for this specific compound is not widely published, a general and reliable method can be adapted from the synthesis of analogous triarylbismuth dichlorides.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of the triaryl bismuthine followed by its oxidation.

Diagram: General Synthetic Workflow

Caption: A simplified workflow for the synthesis of dichloro(tri-o-tolyl)bismuth.

Experimental Protocol (Representative)

This protocol is a representative example for the synthesis of a triarylbismuth dichloride and should be adapted and optimized for the specific synthesis of dichloro(tri-o-tolyl)bismuth.

Step 1: Synthesis of Tri-o-tolylbismuthine

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are reacted with 2-bromotoluene in anhydrous diethyl ether or tetrahydrofuran (THF) to form the Grignard reagent, o-tolylmagnesium bromide.

-

Reaction with Bismuth Trichloride: The freshly prepared Grignard reagent is then slowly added to a cooled solution of bismuth trichloride (BiCl₃) in an anhydrous solvent. The reaction is typically exothermic and should be maintained at a low temperature (e.g., 0 °C).

-

Work-up and Isolation: After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield crude tri-o-tolylbismuthine. Purification can be achieved by recrystallization.

Step 2: Oxidative Chlorination

-

Chlorination: The purified tri-o-tolylbismuthine is dissolved in a suitable organic solvent (e.g., dichloromethane or chloroform). A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), is then added dropwise to the solution at a controlled temperature (typically 0 °C to room temperature).

-

Isolation and Purification: The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). The solvent is then removed in vacuo, and the resulting solid, dichloro(tri-o-tolyl)bismuth, is purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane).

Applications in Scientific Research

Dichloro(tri-o-tolyl)bismuth and its analogs are versatile compounds with applications in several areas of chemical and pharmaceutical research.

Organic Synthesis and Catalysis

Triarylbismuth(V) compounds, including dichlorides, serve as efficient reagents for various organic transformations. They are particularly useful in arylation reactions , where they can transfer their aryl groups to a variety of nucleophiles.

-

C-C Bond Formation: Dichloro(tri-o-tolyl)bismuth can be a precursor to catalysts used in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.[1]

-

Palladium-Catalyzed Couplings: In the presence of a palladium catalyst, triarylbismuth reagents can participate in threefold coupling reactions with benzylic chlorides and iodides to synthesize unsymmetrical diarylmethanes.[7]

-

Copper-Promoted Arylations: These compounds are also employed in copper-catalyzed N-arylation and O-arylation reactions, which are important for the synthesis of pharmaceuticals and other biologically active molecules.[8]

Diagram: Catalytic Cycle for Arylation

Caption: A generalized catalytic cycle illustrating the role of triarylbismuth compounds in arylation reactions.

Medicinal Chemistry and Drug Development

Organobismuth compounds have a long history of use in medicine, and modern research continues to explore their therapeutic potential.[9]

-

Antimicrobial Activity: Bismuth compounds are known to exhibit broad-spectrum antimicrobial activity. While specific studies on dichloro(tri-o-tolyl)bismuth are limited, related triarylbismuth compounds have shown efficacy against various bacterial and parasitic pathogens.[3] The biological activity is often attributed to the ability of bismuth to inhibit essential enzymes in microorganisms.

-

Anticancer Research: Dichloro(tri-o-tolyl)bismuth has been investigated for its potential as an anticancer agent.[1] The cytotoxicity of organobismuth compounds against cancer cell lines is an active area of research, with the mechanism often involving the induction of apoptosis. The lipophilicity of the aryl groups can enhance cellular uptake, leading to increased efficacy.

-

Low Toxicity Profile: A significant advantage of many bismuth compounds in a medicinal context is their relatively low toxicity compared to other heavy metals.[1] This favorable toxicological profile makes them attractive candidates for further development as therapeutic agents.

Conclusion

Dichloro(tri-o-tolyl)bismuth is a valuable organometallic compound with a rich chemistry and a growing number of applications. Its well-defined trigonal bipyramidal structure underpins its utility as a reagent and catalyst in organic synthesis. Furthermore, its potential in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents, highlights the importance of continued research into this and related organobismuth compounds. For researchers and professionals in drug development, a thorough understanding of its synthesis, properties, and reactivity is essential for harnessing its full potential in creating novel chemical entities and therapeutic solutions.

References

- Ong, Y. C., et al. (2015). Stability and toxicity of tris-tolyl bismuth(v) dicarboxylates and their biological activity towards Leishmania major. Dalton Transactions, 44(40), 17785-17796.

- Gagnon, A., et al. (2021). Copper-Promoted N-Arylation of the Imidazole Side Chain of Protected Histidine by Using Triarylbismuth Reagents. The Journal of Organic Chemistry, 86(20), 14175-14185.

- Rao, M. L. N., & Dhanorkar, R. J. (2014). Threefold and chemoselective couplings of triarylbismuths with benzylic chlorides and iodides using palladium catalysis. Organic & Biomolecular Chemistry, 12(16), 2531-2539.

-

PubChem. (n.d.). Tri-o-tolylbismuth dichloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Impex. (n.d.). Tri-o-tolylbismuth dichloride. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectroscopic studies of [Bi( m -Tol) 3 (asp) 2 ] 11 and... Retrieved from [Link]

- Yin, J., et al. (2014). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 19(9), 14697-14739.

- Silva, T. B., et al. (2023). Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome. International Journal of Molecular Sciences, 24(15), 12439.

-

Organic Syntheses. (n.d.). An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask... Retrieved from [Link]

- Jetir. (n.d.). Characterization and Synthesis of triphenyl bismuth V Compounds. JETIR, 6(5), 584-588.

-

PubChem. (n.d.). Tris(2-methylphenyl)bismuth Dichloride. National Center for Biotechnology Information. Retrieved from [Link]

- Sharutin, V. V., et al. (2024). Structure of tri(para-tolyl)bismuth dicarboxylates p-Tol3Bi[OC(O)CH2Cl]2 and p-Tol3Bi[OC(O)C6H3F2-2,5]2 ∙ TolH. Russian Journal of General Chemistry, 94(10), 2445-2450.

- Gagnon, A., et al. (2016). Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. The Journal of Organic Chemistry, 81(13), 5401-5416.

- Planas, O., et al. (2021). Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. Journal of the American Chemical Society, 143(50), 21306-21315.

- Anchoring Atomically Precise Chiral Bismuth Oxido Nanoclusters on Gold: The Role of Amino Acid Linkers. (2023). Langmuir, 39(40), 14235-14244.

- Silva, T. B., et al. (2024). Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use?. International Journal of Molecular Sciences, 25(3), 1600.

- Silva, T. B., et al. (2023). Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome. Molecules, 28(15), 5921.

- Silva, T. B., et al. (2023). Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome. Semantic Scholar.

- Synthesis of bismuthanyl-substituted monomeric triel hydrides. (2024). Chemical Science, 15(1), 123-130.

-

American Elements. (n.d.). Triphenylbismuth Dichloride. Retrieved from [Link]

- Sharutin, V. V., et al. (2019). Tris(Para-Tolyl)Bismuth Bis(Bromodifluoroacetate). Synthesis and Structure Features. Russian Journal of General Chemistry, 89(8), 1621-1624.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - Tri-o-tolylbismuth dichloride (C21H21BiCl2) [pubchemlite.lcsb.uni.lu]

- 3. Stability and toxicity of tris-tolyl bismuth(v) dicarboxylates and their biological activity towards Leishmania major - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Tris(2-methylphenyl)bismuth Dichloride | C21H21BiCl2 | CID 53384617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6729-60-8 CAS MSDS (DICHLORO(TRI-O-TOLYL)BISMUTH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Threefold and chemoselective couplings of triarylbismuths with benzylic chlorides and iodides using palladium catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Copper-Promoted N-Arylation of the Imidazole Side Chain of Protected Histidine by Using Triarylbismuth Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profiling of Tri-o-tolylbismuth Dichloride: A Technical Guide for Researchers

Introduction: The Significance of Tri-o-tolylbismuth Dichloride in Modern Chemistry

Tri-o-tolylbismuth Dichloride, a pentavalent organobismuth compound, stands as a versatile reagent and precursor in numerous fields, from organic synthesis to medicinal chemistry.[1] Its utility in facilitating oxidation reactions and its potential as a catalyst in carbon-carbon bond formation underscores the importance of a thorough understanding of its structural and electronic properties.[1] For researchers, scientists, and drug development professionals, a comprehensive spectroscopic dataset is the cornerstone of quality control, reaction monitoring, and mechanistic investigation. This in-depth technical guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Tri-o-tolylbismuth Dichloride. By synthesizing established principles of organometallic analysis with data from closely related analogues, this document serves as a practical reference for the characterization of this important compound.

The structural integrity and purity of Tri-o-tolylbismuth Dichloride are paramount for its successful application. Spectroscopic techniques offer a non-destructive and highly informative means to verify the molecular structure and identify potential impurities. This guide will delve into the nuances of acquiring and interpreting these spectra, providing not just data, but the scientific rationale behind the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds in solution. For Tri-o-tolylbismuth Dichloride, both ¹H and ¹³C NMR provide critical information about the arrangement of the tolyl ligands around the bismuth center.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Tri-o-tolylbismuth Dichloride is expected to be characterized by signals corresponding to the aromatic protons and the methyl protons of the three ortho-tolyl groups. Due to the ortho-substitution, the aromatic region will likely display a complex splitting pattern.

Predicted ¹H NMR Data for Tri-o-tolylbismuth Dichloride

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| Methyl-H (CH₃) | 2.3 - 2.6 | Singlet |

Note: These are predicted values based on data for analogous triarylbismuth(V) compounds. Actual values may vary slightly.

Insight into the Spectrum: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the bismuth(V) center and the two chloride ligands. The ortho-methyl groups will also exert both electronic and steric effects, leading to a distinct pattern compared to the unsubstituted triphenylbismuth dichloride. The methyl protons, being further from the bismuth center, will appear as a singlet in the upfield region typical for aryl methyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The spectrum will show distinct signals for the methyl carbons and the aromatic carbons. The carbon atoms directly bonded to the bismuth will likely exhibit a downfield shift due to the electronegativity of the metal center.

Predicted ¹³C NMR Data for Tri-o-tolylbismuth Dichloride

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Bi (ipso-carbon) | 150 - 160 |

| Aromatic C-H | 125 - 140 |

| Aromatic C-CH₃ | 140 - 145 |

| Methyl-C (CH₃) | 20 - 25 |

Note: These are predicted values based on data for analogous triarylbismuth(V) compounds. Actual values may vary slightly.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the steps for acquiring high-quality NMR spectra of Tri-o-tolylbismuth Dichloride.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Figure 1: Workflow for NMR analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Tri-o-tolylbismuth Dichloride into a clean, dry vial.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The sample height should be approximately 4-5 cm.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled experiment is standard.

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (Free Induction Decay).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy: Probing Functional Groups and Molecular Vibrations

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Tri-o-tolylbismuth Dichloride, the IR spectrum will be dominated by absorptions from the tolyl ligands and the Bi-Cl bonds.

Expected IR Absorption Bands for Tri-o-tolylbismuth Dichloride

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3100 - 3000 | Medium |

| C-H stretching (methyl) | 2980 - 2850 | Medium |

| C=C stretching (aromatic) | 1600 - 1450 | Strong to Medium |

| C-H bending (in-plane) | 1300 - 1000 | Medium |

| C-H bending (out-of-plane) | 900 - 675 | Strong |

| Bi-Cl stretching | < 400 | Medium to Strong |

Interpretation of the IR Spectrum: The aromatic C-H and C=C stretching vibrations are characteristic of the tolyl groups. The out-of-plane C-H bending vibrations can be particularly informative about the substitution pattern of the aromatic ring. The Bi-Cl stretching frequency is expected to appear in the far-infrared region and is a direct probe of the bismuth-chlorine bonds.

Experimental Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

Workflow for ATR-FTIR Analysis

Caption: Figure 2: Workflow for ATR-FTIR analysis.

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

-

Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

-

Sample Analysis:

-

Place a small amount of the solid Tri-o-tolylbismuth Dichloride sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleanup:

-

The instrument software will automatically subtract the background spectrum.

-

Perform any necessary baseline correction.

-

Label the significant peaks.

-

Thoroughly clean the ATR crystal and anvil after the measurement.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. For Tri-o-tolylbismuth Dichloride, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable techniques.

Predicted Mass Spectrometry Data for Tri-o-tolylbismuth Dichloride

| Ion | Predicted m/z |

| [M+H]⁺ | 553.09 |

| [M+Na]⁺ | 575.07 |

| [M-Cl]⁺ | 517.11 |

Note: The m/z values are calculated for the most abundant isotopes. The isotopic pattern for bismuth (monoisotopic at 209 Da) and chlorine (³⁵Cl and ³⁷Cl) will be characteristic.

Interpretation of the Mass Spectrum: The molecular ion peak ([M]⁺) or a protonated/sodiated adduct is expected to be observed, confirming the molecular weight of the compound. A key fragmentation pathway would be the loss of one or both chlorine atoms. Fragmentation of the tolyl ligands may also be observed. The characteristic isotopic pattern of the chlorine atoms will be a key diagnostic feature in the mass spectrum.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

Workflow for ESI-MS Analysis

Caption: Figure 3: Workflow for ESI-MS analysis.

-

Sample Preparation:

-

Prepare a dilute solution of Tri-o-tolylbismuth Dichloride (approximately 1-10 µg/mL) in a solvent suitable for ESI, such as acetonitrile or methanol.

-

-

Instrument Setup and Data Acquisition:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the ion of interest.

-

Acquire the mass spectrum over an appropriate m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak and any adducts.

-

Analyze the fragmentation pattern to gain structural information.

-

Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

-

Conclusion: An Integrated Approach to Spectroscopic Characterization

The comprehensive spectroscopic characterization of Tri-o-tolylbismuth Dichloride through NMR, IR, and MS provides a robust framework for its identification, purity assessment, and structural elucidation. Each technique offers a unique and complementary piece of the molecular puzzle. By integrating the data from these methods, researchers can confidently verify the integrity of their material, which is a critical prerequisite for its successful application in research and development. This guide, by providing both expected data and detailed experimental protocols, aims to empower scientists to effectively utilize these powerful analytical tools in their work with this versatile organobismuth compound.

References

-

Ong, Y. C., Blair, V., Kedzierski, L., & Andrews, P. C. (2015). Stability and toxicity of tris-tolyl bismuth(v) dicarboxylates and their biological activity towards Leishmania major. Dalton Transactions, 44(40), 17745–17757. [Link]

-

Lodochnikova, O. A., Gubaidullin, A. T., Sharutin, V. V., Sharutina, O. K., & Mamedov, V. A. (2019). Structure of tri (para-tolyl) bismuth dicarboxylates p-Tol3Bi [OC (O) CH2Cl] 2 and p-Tol3Bi [OC (O) C6H3F2-2, 5] 2∙ TolH. Russian Journal of General Chemistry, 89(12), 2530-2534. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Tris(2-methylphenyl)bismuth Dichloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and crystal structure analysis of tris(2-methylphenyl)bismuth dichloride. While the specific crystallographic data for tris(2-methylphenyl)bismuth dichloride is not publicly available, this guide outlines the established methodologies for its synthesis and characterization. To illustrate the structural features of this class of compounds, a detailed analysis of the closely related and structurally characterized triphenylbismuth dichloride is presented as a representative example. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of organobismuth(V) compounds.

Introduction: The Significance of Organobismuth(V) Compounds

Organobismuth compounds have garnered significant interest in various fields, including organic synthesis, catalysis, and medicinal chemistry.[1] The bismuth atom in these compounds can exist in either a +3 or +5 oxidation state, with the pentavalent state allowing for a diverse range of chemical transformations. Tris(2-methylphenyl)bismuth dichloride, also known as tri-o-tolylbismuth dichloride, is a pentavalent organobismuth compound that serves as a valuable precursor and reagent in organic synthesis.

The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its physical and chemical properties. For tris(2-methylphenyl)bismuth dichloride, a detailed structural analysis would elucidate the coordination geometry around the bismuth center, the orientation of the aryl ligands, and the bond lengths and angles that dictate its reactivity. The steric hindrance introduced by the ortho-methyl groups on the phenyl rings is expected to significantly influence the molecular structure and, consequently, its chemical behavior, compared to its unsubstituted analogue, triphenylbismuth dichloride.

This guide provides a detailed protocol for the synthesis of tris(2-methylphenyl)bismuth dichloride and a comprehensive workflow for its crystal structure analysis. Due to the absence of published crystallographic data for the title compound, the well-documented structure of triphenylbismuth dichloride will be used to exemplify the key structural features of triarylbismuth dichlorides.

Synthesis and Crystallization

The preparation of tris(2-methylphenyl)bismuth dichloride is typically a two-step process involving the synthesis of the trivalent precursor, tris(2-methylphenyl)bismuthine, followed by oxidative chlorination.

Synthesis of Tris(2-methylphenyl)bismuthine

The synthesis of triarylbismuthines is commonly achieved through the reaction of a Grignard reagent with bismuth trichloride.[2]

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (3.2 g, 0.13 mol) and a crystal of iodine are placed. A solution of 2-bromotoluene (22.2 g, 0.13 mol) in anhydrous diethyl ether (100 mL) is added dropwise to the magnesium turnings. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Bismuth Trichloride: The Grignard reagent solution is cooled in an ice bath, and a solution of bismuth trichloride (10.5 g, 0.033 mol) in anhydrous diethyl ether (50 mL) is added dropwise with vigorous stirring.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then hydrolyzed by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is recrystallized from ethanol to yield tris(2-methylphenyl)bismuthine as a white crystalline solid.

Synthesis of Tris(2-methylphenyl)bismuth Dichloride

The pentavalent dichloride is obtained by the oxidative chlorination of the corresponding trivalent bismuthine. Sulfuryl chloride is an effective chlorinating agent for this transformation.[3]

Experimental Protocol:

-

Chlorination: A solution of tris(2-methylphenyl)bismuthine (4.82 g, 0.01 mol) in dichloromethane (50 mL) is cooled to 0 °C in an ice bath. A solution of sulfuryl chloride (1.35 g, 0.01 mol) in dichloromethane (10 mL) is added dropwise with stirring.

-

Isolation: After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes. The solvent is then removed under reduced pressure to yield the crude product.

-